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Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B608712 Get Quote

For researchers and professionals in drug development, the modulation of glycinergic

neurotransmission presents a promising avenue for therapeutic intervention in a range of

neurological and psychiatric disorders. Glycine transporters (GlyTs), particularly GlyT1 and

GlyT2, are key regulators of synaptic glycine concentrations. This guide provides an objective

comparison of LY2365109 hydrochloride with other prominent glycine uptake inhibitors,

supported by experimental data and detailed methodologies.

Introduction to Glycine Transporters and Their
Inhibitors
Glycine is a crucial amino acid neurotransmitter in the central nervous system (CNS). It acts as

an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a co-agonist at

the N-methyl-D-aspartate (NMDA) receptor throughout the brain, where it facilitates

glutamatergic excitatory neurotransmission. The precise control of synaptic glycine levels is

therefore critical for maintaining balanced neural activity.

Two main types of glycine transporters, GlyT1 and GlyT2, are responsible for the reuptake of

glycine from the synaptic cleft.[1]

GlyT1 is predominantly found in glial cells and glutamatergic neurons and is the primary

regulator of glycine concentrations at NMDA receptors.[1] Inhibition of GlyT1 is hypothesized
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to enhance NMDA receptor function, a strategy being explored for treating the negative and

cognitive symptoms of schizophrenia.[2]

GlyT2 is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord

and brainstem.[1] Its inhibition leads to an increase in glycine in the synaptic cleft of

inhibitory neurons, a potential mechanism for pain management.[3]

This guide focuses on a comparative analysis of LY2365109 hydrochloride against other well-

characterized glycine uptake inhibitors.

Comparative Efficacy and Selectivity
The efficacy and selectivity of glycine uptake inhibitors are critical determinants of their

therapeutic potential and side-effect profiles. The following tables summarize the in vitro

potency (IC50) and selectivity of LY2365109 hydrochloride in comparison to other notable

GlyT1 and GlyT2 inhibitors.

Table 1: In Vitro Potency and Selectivity of GlyT1 Inhibitors

Compound Target IC50 (nM) Cell Line Reference

LY2365109

hydrochloride
hGlyT1a 15.8

Cells over-

expressing

hGlyT1a

[4][5]

GlyT2 >30,000 [6][7]

ALX-5407 hGlyT1 3 QT6 cells [8][9]

hGlyT2 >100,000 [10]

Org 25935 GlyT1 100 [5][11]

GlyT2 Negligible action [5]

Bitopertin

(RG1678)
hGlyT1b 22-25

Chinese hamster

ovary (CHO)

cells

[12]

hGlyT2 >30,000 [12]
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Table 2: In Vitro Potency of GlyT2 Inhibitors

Compound Target IC50 (nM) Reference

Org-25543 GlyT2 ~20 [13]

ALX-1393 GlyT2 10-100 [14]

Mechanism of Action: Enhancing Synaptic Glycine
The primary mechanism of action for LY2365109 hydrochloride and other GlyT1 inhibitors is

the blockade of glycine reuptake from the synapse. This leads to an elevation of extracellular

glycine concentrations, thereby potentiating the function of NMDA receptors, which require

glycine as a co-agonist for activation.
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Signaling pathway of GlyT1 inhibition.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are protocols for key experiments used to characterize glycine uptake inhibitors.

In Vitro Glycine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into

cells expressing the target glycine transporter.
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Experimental Workflow:

Cell Culture & Plating Assay Procedure Measurement & Analysis

Culture CHO or HEK293 cells
stably expressing GlyT1 or GlyT2

Plate cells in 96-well plates
and grow to confluence

Wash cells with buffer

Pre-incubate with LY2365109 HCl
or other inhibitors

Add [³H]-glycine

Incubate to allow uptake

Terminate uptake by washing
with ice-cold buffer

Lyse cells

Measure radioactivity using
scintillation counting

Calculate % inhibition and IC50 values

Click to download full resolution via product page

Workflow for in vitro glycine uptake assay.

Detailed Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells

stably expressing the human GlyT1 or GlyT2 are cultured in appropriate media and

conditions.[10]

Plating: Cells are seeded into 96-well plates and allowed to reach confluence.

Assay Buffer: A Krebs-Ringer-HEPES (KRH) buffer is typically used.
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Inhibitor Addition: Cells are washed and then pre-incubated with varying concentrations of

the test compound (e.g., LY2365109 hydrochloride) or vehicle.

Glycine Uptake: Radiolabeled glycine (e.g., [³H]-glycine) is added to initiate the uptake

reaction.

Incubation: The plates are incubated for a specific period (e.g., 10-20 minutes) at room

temperature to allow for glycine uptake.

Termination: The assay is stopped by rapidly washing the cells with ice-cold buffer to remove

extracellular radiolabeled glycine.

Measurement: Cells are lysed, and the intracellular radioactivity is measured using a

scintillation counter.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-

response curve.

In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters, such as glycine, in

the brains of freely moving animals to assess the in vivo target engagement of a drug.[1][4]
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b608712?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18602930/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vivo_Microdialysis_for_Monitoring_Glycine_Levels_After_Milacemide_Administration.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Surgical Preparation Microdialysis Experiment Sample Analysis

Anesthetize animal (e.g., rat)

Stereotaxically implant microdialysis
guide cannula into the target

brain region (e.g., prefrontal cortex)

Allow for post-operative recovery

Insert microdialysis probe

Perfuse with artificial cerebrospinal
fluid (aCSF)

Collect baseline dialysate samples

Administer LY2365109 HCl
or vehicle (p.o. or i.p.)

Collect post-administration samples

Analyze glycine concentration in
dialysate using HPLC with

fluorescence or mass spec detection

Calculate change in extracellular
glycine levels over time

Click to download full resolution via product page

Workflow for in vivo microdialysis.

Detailed Methodology:

Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically

implanted into the brain region of interest (e.g., prefrontal cortex or cerebellum) of an

anesthetized rat.[15] The animal is allowed to recover from surgery.

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted

through the guide cannula.
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Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow

rate.

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20

minutes) to establish a stable baseline of extracellular glycine.

Drug Administration: LY2365109 hydrochloride or vehicle is administered, typically orally

(p.o.) or intraperitoneally (i.p.).[4]

Sample Collection: Dialysate samples continue to be collected for several hours post-

administration.

Analysis: The concentration of glycine in the dialysate samples is quantified using a sensitive

analytical method such as high-performance liquid chromatography (HPLC) coupled with

fluorescence or mass spectrometry detection.[2]

Data Analysis: The changes in extracellular glycine levels are expressed as a percentage of

the baseline levels.

Concluding Remarks
LY2365109 hydrochloride is a potent and highly selective GlyT1 inhibitor, demonstrating

superior in vitro potency compared to Org 25935 and comparable potency to Bitopertin, with

ALX-5407 being the most potent among the compared compounds. Its high selectivity for

GlyT1 over GlyT2 suggests a lower potential for off-target effects related to the modulation of

inhibitory glycinergic transmission in the spinal cord.

The experimental protocols outlined provide a framework for the continued investigation and

comparison of glycine uptake inhibitors. The choice of an appropriate inhibitor for research or

therapeutic development will depend on the specific application, balancing potency, selectivity,

and pharmacokinetic properties. Further in vivo studies are essential to fully elucidate the

therapeutic potential and safety profiles of these compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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